molecular formula C22H24N4O3 B2751204 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 1049437-78-6

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2751204
CAS No.: 1049437-78-6
M. Wt: 392.459
InChI Key: CPFODBHLXKFNRQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phthalimide moiety linked to a phenylpiperazine group through an acetamide linkage. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Attachment of the Acetamide Linkage: The phthalimide is then reacted with bromoacetic acid or its derivatives to introduce the acetamide linkage.

    Introduction of the Phenylpiperazine Group: Finally, the intermediate compound is reacted with 1-(2-aminoethyl)-4-phenylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers use this compound to study its effects on cellular processes and pathways.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-benzylpiperazin-1-yl)ethyl)acetamide: Contains a benzyl group instead of a phenyl group.

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpiperazine moiety, in particular, allows for specific interactions with biological targets that may not be possible with similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFODBHLXKFNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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